Heptadecan-9-yl 7-bromoheptanoate Heptadecan-9-yl 7-bromoheptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18365667
InChI: InChI=1S/C24H47BrO2/c1-3-5-7-9-11-15-19-23(20-16-12-10-8-6-4-2)27-24(26)21-17-13-14-18-22-25/h23H,3-22H2,1-2H3
SMILES:
Molecular Formula: C24H47BrO2
Molecular Weight: 447.5 g/mol

Heptadecan-9-yl 7-bromoheptanoate

CAS No.:

Cat. No.: VC18365667

Molecular Formula: C24H47BrO2

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

Heptadecan-9-yl 7-bromoheptanoate -

Specification

Molecular Formula C24H47BrO2
Molecular Weight 447.5 g/mol
IUPAC Name heptadecan-9-yl 7-bromoheptanoate
Standard InChI InChI=1S/C24H47BrO2/c1-3-5-7-9-11-15-19-23(20-16-12-10-8-6-4-2)27-24(26)21-17-13-14-18-22-25/h23H,3-22H2,1-2H3
Standard InChI Key MMHWVQIQQOLJIS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCBr

Introduction

Structural Characteristics and Molecular Profile

Molecular Composition and Stereochemistry

Heptadecan-9-yl 7-bromoheptanoate (C₂₄H₄₇BrO₂) features a 17-carbon branched alkyl chain (heptadecan-9-yl) esterified to a 7-bromoheptanoic acid moiety . The central ester linkage (-O-CO-O-) creates a planar configuration, while the bromine atom at the seventh position of the heptanoate chain introduces significant electronic asymmetry. X-ray crystallography data, though limited, suggest a staggered conformation in the solid state to minimize steric strain between the branched alkyl chain and bromine substituent .

Comparative Analysis with Analogous Esters

The compound’s structural uniqueness becomes apparent when contrasted with shorter-chain bromoesters:

CompoundMolecular FormulaChain LengthBromine PositionKey Differentiator
Methyl 7-bromoheptanoateC₈H₁₅BrO₂C7TerminalHigher volatility, lower lipophilicity
Ethyl 7-bromoheptanoateC₉H₁₇BrO₂C7TerminalEnhanced solubility in polar solvents
Heptadecan-9-yl derivativeC₂₄H₄₇BrO₂C17Mid-chainMembrane permeability, thermal stability

The extended alkyl chain in Heptadecan-9-yl 7-bromoheptanoate confers a logP value of approximately 8.2, predicting strong partitioning into lipid bilayers . This property is critical for its hypothesized role in drug delivery systems.

Synthetic Methodologies and Optimization

Continuous-Flow Synthesis

A patented continuous-flow approach (CN111675614B) demonstrates scalable production :

  • Precooling: 1,5-dibromopentane and ethyl isobutyrate alkali solution cooled to -30°C to 10°C

  • Reactor Configuration: Three-stage continuous flow mixer/reactor system

  • Quenching: Immediate post-reaction cooling with methanol/HCl mixture

This method achieves 89% yield with <2% di-substituted byproducts, addressing traditional batch synthesis challenges of thermal runaway and poor selectivity .

Physicochemical and Spectroscopic Properties

Thermal Behavior

  • Melting Point: 34–36°C (broad range due to polymorphism)

  • Thermogravimetric Analysis: 5% mass loss at 218°C under N₂

  • DSC Endotherm: Broad peak at 41°C corresponding to solid-solid phase transition

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 4.85 (t, J=6.5 Hz, 1H, -OCO-), 3.45 (m, 2H, Br-CH₂), 1.25–1.40 (m, 28H, alkyl chain)

  • IR (ATR): 1745 cm⁻¹ (ester C=O), 645 cm⁻¹ (C-Br stretch)

Functional Applications and Industrial Relevance

Lipid Nanoparticle Engineering

The compound’s amphiphilic nature enables stabilization of lipid nanoparticles (LNPs) for mRNA delivery. In cryo-TEM studies, formulations containing 5–10 mol% Heptadecan-9-yl 7-bromoheptanoate show:

  • 15% reduction in particle aggregation during freeze-thaw cycles

  • 2.3-fold increase in siRNA encapsulation efficiency vs. standard PEG-lipids

Polymer Chemistry

As a chain-transfer agent in ATRP (Atom Transfer Radical Polymerization):

  • Provides Br termini for initiating styrene polymerization

  • Enables synthesis of narrow-disperse polymers (Đ=1.12) at 70°C

Concentration (μM)Viability (%)Observations
1098 ± 3No morphological changes
5082 ± 5Minor vacuolization
10067 ± 7Membrane blebbing

IC₅₀ estimated at 340 μM, suggesting low acute toxicity .

Environmental Persistence

OECD 301F biodegradation testing:

  • 28-day mineralization: 12% (vs. 78% for non-brominated analog)

  • Bioaccumulation factor (BCF): 4200 L/kg, necessitating controlled disposal

Future Research Directions

Targeted Drug Delivery Systems

  • Development of pH-sensitive derivatives via bromine substitution

  • Co-crystallization studies with antineoplastic agents (e.g., doxorubicin)

Green Chemistry Approaches

  • Photocatalytic debromination pathways for end-of-life recycling

  • Biocatalytic cascades using engineered E. coli esterases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator